4-(2,4-Difluorophenyl)oxane
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Overview
Description
4-(2,4-Difluorophenyl)oxane is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)oxane typically involves the reaction of 2,4-difluorophenyl derivatives with oxane precursors under specific conditions. One common method includes the use of 2,4-difluorophenyl bromide and oxane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxane derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxane derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-(2,4-Difluorophenyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2,4-Difluorophenyl)oxane can be compared with other similar compounds such as:
This compound-2,6-dione: This compound has a similar structure but with additional carbonyl groups, leading to different chemical properties and applications.
This compound-4-carboxylic acid:
The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C11H12F2O |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)oxane |
InChI |
InChI=1S/C11H12F2O/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
FQEASJNNIAMZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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